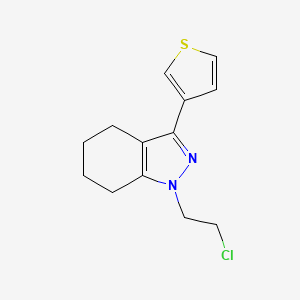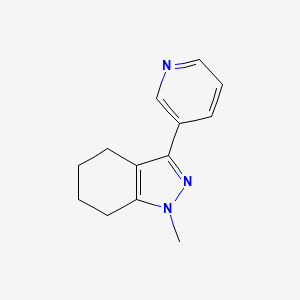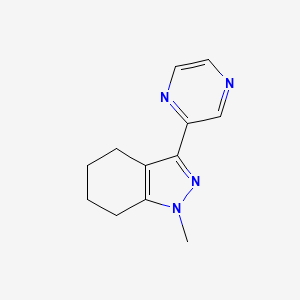![molecular formula C10H10N2OS B1479881 3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール CAS No. 2098090-08-3](/img/structure/B1479881.png)
3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, there are related studies on the synthesis of similar compounds. For instance, a study reported the synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid . Another study discussed the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .科学的研究の応用
抗菌活性
ピラゾール誘導体は、関心のあるものも含め、優れた抗菌活性を示すことが報告されています。 これらは、さまざまな細菌や真菌に対して試験され、標準的な抗菌剤や抗真菌剤と比較して有望な結果を示しています .
抗酸化特性
これらの化合物は、抗酸化剤として、グリーン合成経路を通じて合成されてきました。 これらは、酸化ストレス関連疾患からの保護に重要な役割を果たします .
生物学的応用
ピラゾール誘導体は、その多様な生物学的応用で知られています。 これらは、抗糖尿病薬、麻酔薬、抗酸化剤など、潜在的な薬剤として示されています .
医薬品化学
チオフェンは、問題の化合物のコアコンポーネントであり、幅広い治療特性を持っています。 これは、さまざまな疾患の治療における有効性により、医薬品化学において重要な用途を持っています .
材料科学
チオフェン誘導体は、その多様な産業用途により、材料科学においても大きな関心を集めています .
チオフェン誘導体の合成
チオフェン誘導体の合成における最近の戦略には、さらなる応用開発の可能性を持つトリ置換チオフェン誘導体を生成する環化プロセスが含まれます .
将来の方向性
The future directions for “3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, a review on the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives suggests that these compounds can be targeted for the discovery of new drugs and can be readily prepared owing to recent advances in synthetic medicinal chemistry .
作用機序
Target of Action
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
It is known that pyrazoles, which include this compound, can form pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
It is known that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It is known that n-phenyl pyrazoline derivatives, which include this compound, had good pharmacokinetic properties according to an adme study .
Result of Action
It is known that pyrazoles, which include this compound, are known for their anti-inflammatory activity, analgesic and cox inhibition .
Action Environment
It is known that tetramic acid derivatives, which include this compound, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .
生化学分析
Biochemical Properties
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it can bind to proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation . The interactions between 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and these biomolecules are primarily driven by its unique structural features, which allow it to form stable complexes with target proteins and enzymes.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anti-cancer agent . Its impact on cellular metabolism includes altering the levels of specific metabolites and affecting metabolic flux, which can have downstream effects on cell function and viability .
Molecular Mechanism
The molecular mechanism of action of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell growth, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo . These temporal effects highlight the importance of understanding the stability and degradation kinetics of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the therapeutic benefits of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole while minimizing its potential toxic effects .
Metabolic Pathways
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in vivo.
Transport and Distribution
The transport and distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, binding proteins can facilitate the distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within the body, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism and apoptosis .
特性
IUPAC Name |
3-thiophen-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(14-5-1)10-7-6-13-4-3-8(7)11-12-10/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHUFLZAVNAPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479802.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479803.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)


![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)
![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)
![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)
